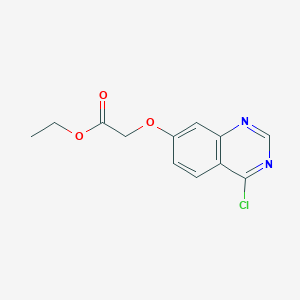

Ethyl 2-((4-chloroquinazolin-7-yl)oxy)acetate

Description

Ethyl 2-((4-chloroquinazolin-7-yl)oxy)acetate (CAS: Not explicitly provided; CymitQuimica Ref: 10-F765210) is a quinazoline derivative featuring a chlorine substituent at position 4 and an ethoxy acetate group linked via an oxygen atom at position 7 . Quinazolines are nitrogen-containing heterocycles known for their diverse pharmacological applications, including kinase inhibition and antimicrobial activity. The ethoxy acetate moiety enhances solubility and metabolic stability, while the chlorine atom may improve target binding via hydrophobic interactions or electron-withdrawing effects.

Properties

IUPAC Name |

ethyl 2-(4-chloroquinazolin-7-yl)oxyacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O3/c1-2-17-11(16)6-18-8-3-4-9-10(5-8)14-7-15-12(9)13/h3-5,7H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGGIDCDRRBNSNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC2=C(C=C1)C(=NC=N2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701253700 | |

| Record name | Ethyl 2-[(4-chloro-7-quinazolinyl)oxy]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701253700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000577-87-6 | |

| Record name | Ethyl 2-[(4-chloro-7-quinazolinyl)oxy]acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000577-87-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-[(4-chloro-7-quinazolinyl)oxy]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701253700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of Ethyl 2-((4-chloroquinazolin-7-yl)oxy)acetate typically involves the reaction of 4-chloroquinazoline with ethyl bromoacetate in the presence of a base such as potassium carbonate . The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Ethyl 2-((4-chloroquinazolin-7-yl)oxy)acetate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the quinazoline ring can be substituted with other nucleophiles under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, and nucleophiles such as amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 2-((4-chloroquinazolin-7-yl)oxy)acetate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex quinazoline derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

Industry: It is used in the production of various chemical products and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of Ethyl 2-((4-chloroquinazolin-7-yl)oxy)acetate is not fully understood, but it is believed to interact with specific molecular targets and pathways in biological systems. The quinazoline ring structure is known to bind to certain enzymes and receptors, potentially inhibiting their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Physical and Spectroscopic Properties

- Melting Points: Target compound: Not reported. Quinazoline analogue (): 124–126°C . Chromen derivative (): Higher molecular weight (422.4 g/mol) likely reduces solubility in polar solvents .

- IR/NMR Data :

ADMET and Pharmacokinetics

- Target Compound : Ethoxy acetate group may undergo esterase-mediated hydrolysis, generating acetic acid derivatives. Chlorine substitution could increase logP, enhancing blood-brain barrier penetration but risking hepatotoxicity .

- Chromen-Thiazole Hybrid () : Thiazole moiety may improve metabolic stability and target specificity compared to simpler quinazolines .

Biological Activity

Ethyl 2-((4-chloroquinazolin-7-yl)oxy)acetate is a chemical compound characterized by its unique structure, which features a quinazoline ring substituted with a chlorine atom and an ethyl ester group. This compound has garnered attention in the scientific community for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

- Molecular Formula : C12H11ClN2O3

- Molar Mass : 266.68 g/mol

- CAS Number : 1000577-87-6

The synthesis of this compound typically involves the reaction of 4-chloroquinazoline with ethyl bromoacetate, utilizing a base such as potassium carbonate to facilitate the reaction.

The precise mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific molecular targets within biological systems. The quinazoline moiety is known to bind to various enzymes and receptors, potentially inhibiting their activity and leading to diverse biological effects .

Anticancer Properties

Recent studies have highlighted the anticancer potential of quinazoline derivatives, including this compound. Research indicates that compounds containing the quinazoline scaffold can exhibit significant antiproliferative activity against various cancer cell lines.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| This compound | HepG-2 | Data Not Available |

| Thalidomide | HepG-2 | 11.26 ± 0.54 |

| New Quinazoline Derivative (XIIIa) | HepG-2 | 2.03 ± 0.11 |

In a comparative study, new quinazoline derivatives demonstrated enhanced potency over thalidomide, suggesting that modifications to the quinazoline structure can significantly impact biological activity .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. While specific IC50 values are not extensively documented, the compound's structural characteristics suggest potential efficacy against various bacterial and fungal strains. The presence of the chloro group may enhance its interaction with microbial targets.

Case Studies

- In Vitro Studies : In vitro assays have shown that quinazoline derivatives can induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of pro-inflammatory cytokines such as TNF-α and VEGF .

- Molecular Docking Studies : Computational studies have indicated that this compound can effectively bind to key enzymes involved in cancer progression, supporting its role as a potential therapeutic agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.